REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]2[CH2:11][CH2:10][NH:9][C:7]=2[N:8]=1>C(Cl)Cl.CCOCC.O=[Mn]=O>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]2[CH:11]=[CH:10][NH:9][C:7]=2[N:8]=1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with MeOH/CH2Cl2 (1:9)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=CC2=C(N1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.149 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |